3-(methylsulfanyl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(METHYLSULFANYL)-5-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is a complex organic compound with a unique structure that includes a methylsulfanyl group, a nitrophenyl group, and an isothiazole ring
Preparation Methods
The synthesis of 3-(METHYLSULFANYL)-5-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE typically involves multiple steps, including the formation of the isothiazole ring and the introduction of the methylsulfanyl and nitrophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(METHYLSULFANYL)-5-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isothiazole ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar compounds include other isothiazole derivatives and nitrophenyl-containing molecules. Compared to these compounds, 3-(METHYLSULFANYL)-5-{2-[(E)-1-(4-NITROPHENYL)METHYLIDENE]HYDRAZINO}-4-ISOTHIAZOLECARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 3-(Methylsulfanyl)propanenitrile
- N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N-(3-nitrophenyl)amine
Properties
Molecular Formula |
C12H9N5O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methylsulfanyl-5-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H9N5O2S2/c1-20-12-10(6-13)11(21-16-12)15-14-7-8-2-4-9(5-3-8)17(18)19/h2-5,7,15H,1H3/b14-7+ |
InChI Key |
FNEBIYDZOKBWIX-VGOFMYFVSA-N |
Isomeric SMILES |
CSC1=NSC(=C1C#N)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CSC1=NSC(=C1C#N)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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